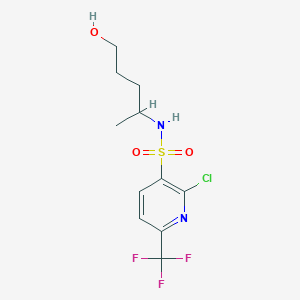
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. It has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its activity. This results in the inhibition of carbonic anhydrase activity and the downstream physiological processes that it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase activity can result in the inhibition of bone resorption and tumor growth. Inhibition of matrix metalloproteinase activity can result in the inhibition of extracellular matrix degradation and tumor invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific physiological processes. However, one limitation is its potential toxicity to cells and organisms. Careful dosing and experimental design are necessary to avoid potential toxicity.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in scientific research. One direction is the development of more specific inhibitors of certain enzymes. Another direction is the investigation of the potential use of this compound in the treatment of certain diseases such as osteoporosis and cancer. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide with 5-hydroxypentan-2-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is commonly used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a useful tool for studying the role of these enzymes in various physiological processes such as bone resorption and tumor growth.
Propiedades
IUPAC Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-7(3-2-6-18)17-21(19,20)8-4-5-9(11(13,14)15)16-10(8)12/h4-5,7,17-18H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFNLTZCWMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NS(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

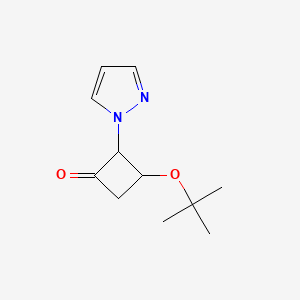
![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)

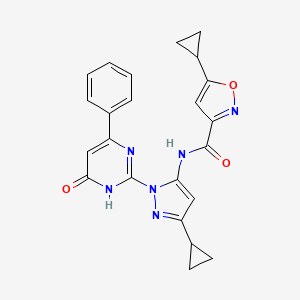
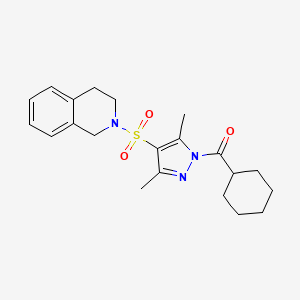

![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)
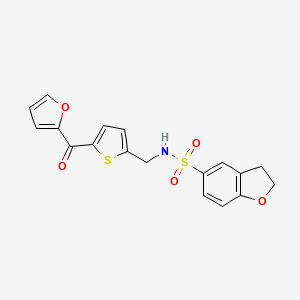
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)
